3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, cyclopentyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the cyclopentylmethylamine intermediate: This can be achieved through the reaction of cyclopentanone with methylamine under reductive amination conditions.
Introduction of the thiophene group: The cyclopentylmethylamine intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a suitable catalyst to form the desired thiophene-substituted amine.
Sulfonamide formation: The thiophene-substituted amine is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzenesulfonamide: Lacks the thiophene and cyclopentyl groups.
4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide: Lacks the fluorine atom.
3-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide: Lacks the methoxy group.
Uniqueness
3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the thiophene and cyclopentyl moieties provides a distinctive structural framework that can be exploited for various applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-22-16-5-4-14(10-15(16)18)24(20,21)19-12-17(7-2-3-8-17)13-6-9-23-11-13/h4-6,9-11,19H,2-3,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMMDAOJDSQNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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